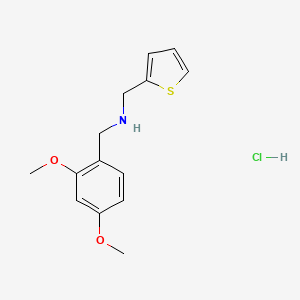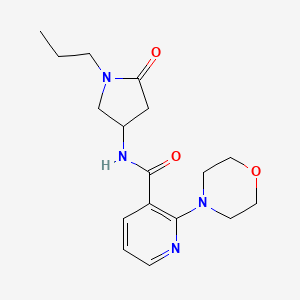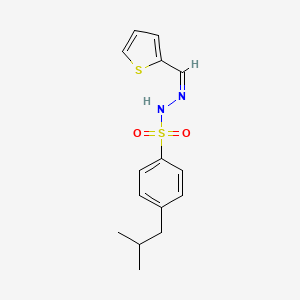
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as TMA-2, is a synthetic psychedelic substance that belongs to the amphetamine class of drugs. TMA-2 is a derivative of the phenethylamine amphetamine, which is known for its psychoactive effects. TMA-2 has gained attention in recent years due to its potential use in scientific research and its unique properties compared to other psychedelic substances.
作用机制
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride works by binding to serotonin receptors in the brain, which are responsible for regulating mood, behavior, and other physiological processes. This compound has been shown to have a high affinity for the 5-HT2A receptor, which is also the target of other psychedelic substances such as LSD and psilocybin. This compound has been found to produce similar effects to these substances, including altered perception, mood, and thought processes.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects in the body. These effects can vary depending on the dose and route of administration. Some of the most commonly reported effects of this compound include altered perception of time and space, changes in mood and emotion, and heightened sensory experiences. This compound has also been shown to increase heart rate and blood pressure, as well as produce changes in body temperature and respiration.
实验室实验的优点和局限性
One of the main advantages of (2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride for scientific research is its unique properties compared to other psychedelic substances. This compound has been found to produce effects that are distinct from other substances, which may make it a useful tool for studying the brain and its functions. However, this compound also has some limitations for lab experiments, including its complexity and the need for specialized equipment and expertise to synthesize and administer the substance.
未来方向
There are several potential future directions for research on (2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of interest is the potential therapeutic use of this compound for the treatment of mental health conditions such as depression and anxiety. Other potential areas of research include the study of this compound's effects on the brain and its functions, as well as its potential use as a tool for studying consciousness and altered states of perception. However, further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and therapeutic use.
In conclusion, this compound is a synthetic psychedelic substance that has gained attention for its potential use in scientific research and its unique properties compared to other psychedelic substances. This compound has been found to produce a range of biochemical and physiological effects in the body, and has potential therapeutic applications for the treatment of certain mental health conditions. Further research is needed to fully understand the potential benefits and limitations of this compound for scientific research and therapeutic use.
合成方法
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-thienylmethylamine. The resulting compound is then subjected to a series of chemical reactions that ultimately yield this compound hydrochloride. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学研究应用
(2,4-dimethoxybenzyl)(2-thienylmethyl)amine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have unique properties that make it a promising tool for studying the brain and its functions. Some studies have suggested that this compound may have therapeutic potential for the treatment of certain mental health conditions, such as depression and anxiety.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S.ClH/c1-16-12-6-5-11(14(8-12)17-2)9-15-10-13-4-3-7-18-13;/h3-8,15H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIVJIMMIUPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CS2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-pyridin-2-ylethyl)amino]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5413672.png)
![N-methyl-5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furamide](/img/structure/B5413678.png)
![(2S)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B5413685.png)
![(4-{3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B5413698.png)
![3-methyl-8-(3-thienylmethyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5413699.png)
![3,5-dimethoxy-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5413711.png)
![{3-ethyl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5413714.png)
![(3S*,4R*)-1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5413715.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline](/img/structure/B5413735.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5413752.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5413755.png)
![2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)
